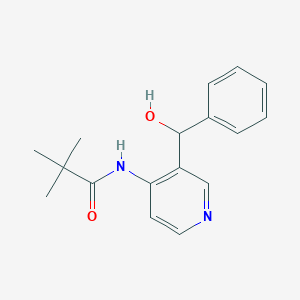

N-(3-(hydroxy(phenyl)methyl)pyridin-4-yl)pivalamide

Description

Properties

IUPAC Name |

N-[3-[hydroxy(phenyl)methyl]pyridin-4-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)16(21)19-14-9-10-18-11-13(14)15(20)12-7-5-4-6-8-12/h4-11,15,20H,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRQALJIHGGMSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176405 | |

| Record name | N-[3-(Hydroxyphenylmethyl)-4-pyridinyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125867-26-7 | |

| Record name | N-[3-(Hydroxyphenylmethyl)-4-pyridinyl]-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125867-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Hydroxyphenylmethyl)-4-pyridinyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(hydroxy(phenyl)methyl)pyridin-4-yl)pivalamide typically involves the reaction of 3-(hydroxy(phenyl)methyl)pyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(hydroxy(phenyl)methyl)pyridin-4-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

N-(3-(hydroxy(phenyl)methyl)pyridin-4-yl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(hydroxy(phenyl)methyl)pyridin-4-yl)pivalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-pivalamide derivatives, which exhibit diverse pharmacological and chemical behaviors based on substituent variations. Below is a detailed comparison with structurally related compounds from the evidence:

Structural and Functional Group Variations

Pharmacological and Physicochemical Properties

- Solubility : The hydroxyl group in the target compound may improve water solubility compared to halogenated analogs (e.g., ). However, the bulky pivalamide group could offset this by increasing hydrophobicity.

- Biological Activity : The hydroxyphenylmethyl group may enable π-π stacking or hydrogen bonding with biological targets, contrasting with the electrophilic formyl group in N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide, which could react with nucleophilic residues .

Key Research Findings

- Synthetic Challenges : Introducing the hydroxyphenylmethyl group requires careful control of reaction conditions to avoid side reactions, such as over-alkylation or oxidation of the hydroxyl group .

- Structural Insights : NMR and HRMS data () confirm the stability of the pivalamide group under standard synthetic conditions, a trait shared with the target compound.

Biological Activity

N-(3-(hydroxy(phenyl)methyl)pyridin-4-yl)pivalamide is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridine ring, a hydroxy(phenyl)methyl substituent, and a pivalamide group, suggests various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O2

- Molecular Weight : 250.35 g/mol

- Structure : The compound features a pyridine ring substituted with a hydroxy(phenyl)methyl group and a pivalamide moiety.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer therapies.

Research Findings and Case Studies

Detailed Case Study: Anticancer Activity

In a study assessing the anticancer effects of this compound on human breast cancer cells (MCF-7), the following results were observed:

- Cell Viability : A dose-dependent reduction in cell viability was noted at concentrations ranging from 10 µM to 100 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells at higher concentrations.

- Molecular Targets : The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Q & A

Q. What synthetic routes are commonly employed for N-(3-(hydroxy(phenyl)methyl)pyridin-4-yl)pivalamide, and what reaction conditions are critical?

Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps include:

- Oxidation : Potassium permanganate in acidic media introduces carbonyl groups.

- Reduction : Sodium borohydride (NaBH4) in methanol selectively reduces sensitive intermediates without over-reduction.

- Substitution : Nucleophiles like amines or thiols react under basic conditions (e.g., NaOH). Intermediate purification via column chromatography ensures yield optimization. These methods are adapted from analogous pyridin-4-yl pivalamide syntheses .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, distinguishing regioisomers.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection. These techniques are standard for structurally related pyridine derivatives .

Q. What initial biological assays are recommended for evaluating its bioactivity?

- Antimicrobial Screening : Broth microdilution to determine minimum inhibitory concentrations (MICs).

- Enzyme Inhibition Assays : Fluorescence-based assays for kinases or proteases.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). These protocols are derived from studies on similar pivalamide-containing compounds .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates with sensitive functional groups (e.g., hydroxyl or formyl)?

- Protective Groups : Use tert-butyldimethylsilyl (TBS) ethers to stabilize hydroxyl groups during harsh reactions.

- Mild Reducing Agents : NaBH4 instead of LiAlH4 prevents over-reduction of aldehydes.

- Stepwise Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks intermediate stability. Comparative studies on analogous compounds highlight the importance of pH and temperature control .

Q. How do contradictions in spectral data (e.g., unexpected NMR peaks) arise, and how can they be resolved?

- Tautomerism : Hydroxy groups may cause keto-enol tautomerism, altering peak splitting. Variable-temperature NMR clarifies dynamic equilibria.

- Impurities : Recrystallization or preparative HPLC removes byproducts.

- 2D NMR Techniques : HSQC and COSY correlations resolve connectivity ambiguities. Such strategies are validated in studies of structurally complex pyridines .

Q. What structure-activity relationship (SAR) insights guide modifications to the hydroxy(phenyl)methyl group?

- Electron-Withdrawing Groups : Fluorine or nitro substituents enhance binding affinity to enzymatic targets (e.g., kinases).

- Steric Effects : Bulky substituents (e.g., tert-butyl) may reduce cellular permeability.

- Hydrogen Bonding : Hydroxyl positioning influences interactions with catalytic sites. SAR trends are inferred from analogs like N-(3-iodo-4-methoxypyridin-2-yl)pivalamide .

Q. Which computational methods predict binding affinity to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with protein active sites.

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories).

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity. These approaches are validated in studies of piperazine and pyrimidine derivatives .

Q. What storage and handling protocols ensure compound stability?

- Storage : Under argon at -20°C in amber vials to prevent photodegradation.

- Moisture Control : Use desiccants or vacuum-sealed containers to avoid hydrolysis of the pivalamide group.

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) determine shelf-life. Guidelines are adapted from safety protocols for iodopyridine analogs .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.